molecular formula C9H12N6O2S B6278397 N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide CAS No. 1500597-10-3

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide

Cat. No.: B6278397
CAS No.: 1500597-10-3
M. Wt: 268.3
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Description

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide is a chemical compound belonging to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocyclic compounds known for their diverse biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole with 4-(methylamino)benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly useful in click chemistry approaches, which are widely employed in the development of new materials and pharmaceuticals.

Biology: The biological applications of this compound are vast. It has been studied for its potential as an antimicrobial agent, showing activity against various bacterial strains. Additionally, it is being explored for its role in enzyme inhibition, which could lead to the development of new therapeutic agents.

Medicine: In the medical field, N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide is being investigated for its potential use in treating cardiovascular diseases. Its ability to modulate certain biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for various applications, including the synthesis of environmentally friendly pesticides and colorants.

Mechanism of Action

The mechanism by which N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate certain pathways, leading to the desired biological effects.

Comparison with Similar Compounds

  • N-(2-methyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide: This compound shares a similar tetrazole structure but has a thiophene ring instead of a benzene ring.

  • Valsartan: Another tetrazole derivative, Valsartan, is used as an antihypertensive drug. It contains a biphenyl and tetrazole moiety.

Uniqueness: N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern on the tetrazole ring and the presence of the methylamino group on the benzene ring. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1500597-10-3

Molecular Formula

C9H12N6O2S

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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